Cbz-(S)-tert-butyl-D-Cys Cbz-(S)-tert-butyl-D-Cys
Brand Name: Vulcanchem
CAS No.:
VCID: VC17948107
InChI: InChI=1S/C15H21NO4S/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
SMILES:
Molecular Formula: C15H21NO4S
Molecular Weight: 311.4 g/mol

Cbz-(S)-tert-butyl-D-Cys

CAS No.:

Cat. No.: VC17948107

Molecular Formula: C15H21NO4S

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Cbz-(S)-tert-butyl-D-Cys -

Specification

Molecular Formula C15H21NO4S
Molecular Weight 311.4 g/mol
IUPAC Name (2S)-3-tert-butylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C15H21NO4S/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
Standard InChI Key VZQPQMYTSLCEFW-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)SC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)(C)SCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Cbz-(S)-tert-butyl-D-Cys (C₁₅H₂₁NO₄S) comprises three key functional groups:

  • Benzyloxycarbonyl (Cbz): A protective group for amines, preventing unwanted side reactions during peptide synthesis .

  • D-Cysteine: A non-proteinogenic amino acid with a thiol (-SH) side chain, contributing to disulfide bond formation and metal coordination .

  • tert-Butyl ester: A bulky ester group that stabilizes the carboxylate moiety against hydrolysis, enhancing solubility in organic solvents .

The stereochemistry at the α-carbon is specified as S, corresponding to the D-configuration in cysteine. This enantiomeric form is less common in nature but critical for specific biological interactions .

Physicochemical Data

Key properties derived from experimental and computational analyses include:

PropertyValueSource
Molecular Weight311.397 g/mol
Exact Mass311.119 g/mol
PSA (Polar Surface Area)103.43 Ų
LogP (Partition Coefficient)2.94

The tert-butyl ester contributes to the compound’s hydrophobicity (LogP = 2.94), favoring organic-phase reactions, while the Cbz group enhances stability during solid-phase peptide synthesis .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of Cbz-(S)-tert-butyl-D-Cys involves sequential protection and coupling reactions:

  • Amino Acid Protection:

    • D-Cysteine’s amine group is protected with Cbz-Cl (benzyl chloroformate) in the presence of a base like triethylamine (TEA) .

    • The carboxyl group is esterified with tert-butanol using carbodiimide coupling agents (e.g., EDC·HCl–HOBt) .

  • Purification:

    • Crude product is purified via column chromatography or recrystallization, yielding >95% purity .

This method mirrors protocols for analogous cysteine derivatives, ensuring reproducibility at laboratory and industrial scales .

Spectroscopic Confirmation

  • NMR: ¹H NMR spectra show characteristic signals: δ 7.35–7.28 (m, 5H, Cbz aromatic), δ 1.44 (s, 9H, tert-butyl) .

  • MS: ESI-MS confirms the molecular ion peak at m/z 311.119 [M+H]⁺ .

Applications in Drug Discovery

Role in Peptidomimetic Design

Cbz-(S)-tert-butyl-D-Cys serves as a building block for protease inhibitors. In SARS-CoV 3CL protease inhibitors, the Cbz group at the P3 position enhances binding affinity by forming hydrogen bonds with Glu166 . For example, compound 25c (Ki = 0.46 μM) retained the Cbz moiety to achieve submicromolar inhibition .

Stabilization of Therapeutic Proteins

The tert-butyl ester’s stability makes it suitable for synthesizing deubiquitinase-targeting chimeras (DUBTACs). In cystic fibrosis therapeutics, analogous tert-butyl-protected intermediates stabilize ΔF508-CFTR by reducing ubiquitination .

Future Directions

Optimizing Synthetic Efficiency

Recent advances in flow chemistry could reduce reaction times from hours to minutes, improving yield and scalability .

Expanding Therapeutic Applications

Ongoing research explores its use in stabilizing tumor suppressors (e.g., WEE1 kinase) via DUBTAC platforms, demonstrating potential in oncology .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator